molecular formula C16H21NO4 B11083650 Ethyl 2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate

Ethyl 2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate

Cat. No.: B11083650
M. Wt: 291.34 g/mol
InChI Key: OBWGGOKWQTUIPQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate typically involves multiple steps. One common route includes the formation of the benzofuran core followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .

Scientific Research Applications

Ethyl 2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific functional groups and the positions at which they are attached. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

ethyl 2-(diethylaminomethyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C16H21NO4/c1-4-17(5-2)10-14-15(16(19)20-6-3)12-9-11(18)7-8-13(12)21-14/h7-9,18H,4-6,10H2,1-3H3

InChI Key

OBWGGOKWQTUIPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OCC

Origin of Product

United States

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